Cas no 2228784-77-6 (O-1-(5-bromo-1H-indol-2-yl)ethylhydroxylamine)

O-1-(5-bromo-1H-indol-2-yl)ethylhydroxylamine 化学的及び物理的性質
名前と識別子
-
- O-1-(5-bromo-1H-indol-2-yl)ethylhydroxylamine
- EN300-1918312
- 2228784-77-6
- O-[1-(5-bromo-1H-indol-2-yl)ethyl]hydroxylamine
-
- インチ: 1S/C10H11BrN2O/c1-6(14-12)10-5-7-4-8(11)2-3-9(7)13-10/h2-6,13H,12H2,1H3
- InChIKey: PSVVPYWPTJHGAF-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC2=C(C=1)C=C(C(C)ON)N2
計算された属性
- せいみつぶんしりょう: 254.00548g/mol
- どういたいしつりょう: 254.00548g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 203
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 51Ų
O-1-(5-bromo-1H-indol-2-yl)ethylhydroxylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1918312-2.5g |
O-[1-(5-bromo-1H-indol-2-yl)ethyl]hydroxylamine |
2228784-77-6 | 2.5g |
$3051.0 | 2023-09-17 | ||
Enamine | EN300-1918312-0.05g |
O-[1-(5-bromo-1H-indol-2-yl)ethyl]hydroxylamine |
2228784-77-6 | 0.05g |
$1308.0 | 2023-09-17 | ||
Enamine | EN300-1918312-5g |
O-[1-(5-bromo-1H-indol-2-yl)ethyl]hydroxylamine |
2228784-77-6 | 5g |
$4517.0 | 2023-09-17 | ||
Enamine | EN300-1918312-10g |
O-[1-(5-bromo-1H-indol-2-yl)ethyl]hydroxylamine |
2228784-77-6 | 10g |
$6697.0 | 2023-09-17 | ||
Enamine | EN300-1918312-1g |
O-[1-(5-bromo-1H-indol-2-yl)ethyl]hydroxylamine |
2228784-77-6 | 1g |
$1557.0 | 2023-09-17 | ||
Enamine | EN300-1918312-0.1g |
O-[1-(5-bromo-1H-indol-2-yl)ethyl]hydroxylamine |
2228784-77-6 | 0.1g |
$1371.0 | 2023-09-17 | ||
Enamine | EN300-1918312-0.25g |
O-[1-(5-bromo-1H-indol-2-yl)ethyl]hydroxylamine |
2228784-77-6 | 0.25g |
$1432.0 | 2023-09-17 | ||
Enamine | EN300-1918312-0.5g |
O-[1-(5-bromo-1H-indol-2-yl)ethyl]hydroxylamine |
2228784-77-6 | 0.5g |
$1495.0 | 2023-09-17 | ||
Enamine | EN300-1918312-1.0g |
O-[1-(5-bromo-1H-indol-2-yl)ethyl]hydroxylamine |
2228784-77-6 | 1g |
$1557.0 | 2023-05-23 | ||
Enamine | EN300-1918312-5.0g |
O-[1-(5-bromo-1H-indol-2-yl)ethyl]hydroxylamine |
2228784-77-6 | 5g |
$4517.0 | 2023-05-23 |
O-1-(5-bromo-1H-indol-2-yl)ethylhydroxylamine 関連文献
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
-
3. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
-
6. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
-
Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
O-1-(5-bromo-1H-indol-2-yl)ethylhydroxylamineに関する追加情報
Research Brief on O-1-(5-bromo-1H-indol-2-yl)ethylhydroxylamine (CAS: 2228784-77-6)
O-1-(5-bromo-1H-indol-2-yl)ethylhydroxylamine (CAS: 2228784-77-6) is a novel compound of significant interest in the field of chemical biology and medicinal chemistry. Recent studies have highlighted its potential as a key intermediate or active moiety in the development of therapeutics targeting various diseases, including cancer and inflammatory disorders. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and potential applications.
The compound's structural features, particularly the 5-bromoindole scaffold and the hydroxylamine functional group, render it a versatile building block for drug discovery. Recent synthetic methodologies have optimized the production of O-1-(5-bromo-1H-indol-2-yl)ethylhydroxylamine, achieving higher yields and purity, which are critical for subsequent biological evaluations. Advances in catalytic processes and green chemistry approaches have further enhanced its accessibility for research and development.
In vitro and in vivo studies have demonstrated that O-1-(5-bromo-1H-indol-2-yl)ethylhydroxylamine exhibits promising biological activities. For instance, it has shown inhibitory effects on specific enzymes involved in inflammatory pathways, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These findings suggest its potential as a lead compound for developing anti-inflammatory agents. Additionally, preliminary data indicate its role in modulating cellular pathways associated with apoptosis, making it a candidate for anticancer drug development.
Mechanistic studies have elucidated that the compound's activity is linked to its ability to interact with key protein targets, including transcription factors and kinases. Molecular docking simulations and structure-activity relationship (SAR) analyses have provided insights into the critical functional groups responsible for its bioactivity. These insights are guiding the design of derivatives with improved potency and selectivity.
Despite these promising results, challenges remain in the clinical translation of O-1-(5-bromo-1H-indol-2-yl)ethylhydroxylamine. Issues such as pharmacokinetic properties, metabolic stability, and potential toxicity need to be addressed through further preclinical studies. Collaborative efforts between academic and industrial researchers are essential to accelerate its development and explore its full therapeutic potential.
In conclusion, O-1-(5-bromo-1H-indol-2-yl)ethylhydroxylamine represents a compelling case study in the intersection of chemical synthesis and biological application. Its multifaceted activities and structural versatility underscore its value in drug discovery. Future research should focus on optimizing its properties and advancing it through the drug development pipeline, with the ultimate goal of addressing unmet medical needs.
2228784-77-6 (O-1-(5-bromo-1H-indol-2-yl)ethylhydroxylamine) 関連製品
- 2034318-78-8((3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(isoxazol-5-yl)methanone)
- 2171183-30-3((2R)-2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-4-(methylsulfanyl)butanoic acid)
- 899365-18-5(2-(5-chloro-2-ethoxyphenyl)pyrrolidine)
- 2090352-00-2(Benzene, 1-(bromomethyl)-2,5-difluoro-4-iodo-)
- 1932492-26-6((2S,3S)-N-methyl-2-(1-methyl-1H-pyrazol-3-yl)oxolan-3-amine)
- 2172569-76-3(1-(2,2-dimethylpropyl)-1H-pyrazole-5-sulfonyl fluoride)
- 25979-01-5(5-PENTAFLUOROETHYL-4H-[1,2,4]TRIAZOL-3-YLAMINE)
- 306730-29-0(2-{[(4-bromo-3-methylphenyl)amino]methyl}-5-methoxyphenol)
- 339113-46-1(Dimethyl 5-(4-fluorophenyl)-2,2-dioxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate)
- 1432680-44-8(3-cyclopropylimidazo1,5-apyridine-1-carboxylic acid hydrochloride)




